molecular formula C9H5BrF6O2 B6342963 3,4-Bis(trifluoromethoxy)benzyl bromide;  95% CAS No. 1011531-51-3

3,4-Bis(trifluoromethoxy)benzyl bromide; 95%

Cat. No. B6342963
CAS RN: 1011531-51-3
M. Wt: 339.03 g/mol
InChI Key: COWXCGDEUBIJIV-UHFFFAOYSA-N
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Description

Benzyl bromides are a class of organic compounds which contain a benzene ring attached to a bromomethyl group . They are typically used as building blocks in organic synthesis . The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the reactivity of the benzyl bromide .


Synthesis Analysis

Benzyl bromides can be synthesized through various methods. One common method is the Friedel-Crafts alkylation, where a benzene ring is reacted with a bromomethyl compound in the presence of a Lewis acid such as aluminum chloride .


Molecular Structure Analysis

The molecular structure of benzyl bromides consists of a benzene ring attached to a bromomethyl group. The trifluoromethoxy groups are attached to the benzene ring .


Chemical Reactions Analysis

Benzyl bromides are typically used as electrophiles in nucleophilic substitution reactions. They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids .


Physical And Chemical Properties Analysis

Benzyl bromides are typically liquids at room temperature. They have a high density and a low boiling point .

Scientific Research Applications

Synthesis of Bioreductive Drugs

One of the primary applications of compounds like 4-(Trifluoromethoxy)benzyl bromide is in the synthesis of bioreductive drugs . For instance, it has been used in the synthesis of the bioreductive drug, (6 S)-2-nitro-6- { [4- (trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5 H -imidazo [2,1- b ] [1,3]oxazine (PA-824) .

Friedel-Crafts Polymerization

Compounds like 4-(Trifluoromethoxy)benzyl bromide have been used in Friedel-Crafts polymerization . This process involves the use of aluminum chloride as a catalyst to facilitate the polymerization .

Detection of Uracil in DNA

Similar compounds, such as 3,5-Bis(trifluoromethyl)benzyl bromide, have been used as derivatization reagents in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

3,5-Bis(trifluoromethyl)benzyl bromide has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Anti-inflammatory and Antiangiogenic Activities

4-(Trifluoromethyl)benzyl bromide, a compound with a similar structure, has been used in the study of anti-inflammatory and antiangiogenic activities . The compound was used in density functional theoretical (DFT) computations to understand its influence on these activities .

Organic Building Blocks

Compounds like 4-(Trifluoromethoxy)benzyl bromide are often used as organic building blocks in various chemical reactions . They can be used to synthesize a wide range of organic compounds, contributing to fields like medicinal chemistry, materials science, and more .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of drugs with antiviral activities , suggesting potential interactions with viral proteins or enzymes.

Mode of Action

It’s known that benzyl bromides can act as alkylating agents, reacting with nucleophilic sites on target molecules . The trifluoromethoxy groups may enhance the electrophilicity of the benzyl bromide, facilitating these reactions.

Biochemical Pathways

Based on its potential use in antiviral drug synthesis , it may interfere with viral replication or protein synthesis pathways.

Pharmacokinetics

Its solubility in organic solvents such as chloroform and methanol suggests that it may be well-absorbed in the body

Result of Action

As a potential antiviral agent , it may inhibit viral replication or disrupt viral protein synthesis, leading to a decrease in viral load.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Bis(trifluoromethoxy)benzyl bromide. For instance, its reactivity may be affected by the pH and temperature of its environment . Additionally, exposure to moisture or incompatible substances could lead to degradation or hazardous reactions .

Safety and Hazards

Benzyl bromides are typically corrosive and can cause severe skin burns and eye damage . They should be handled with care, using appropriate personal protective equipment .

Future Directions

Benzyl bromides, including those with trifluoromethoxy groups, are important building blocks in organic synthesis and are likely to continue to be used in the synthesis of a wide variety of organic compounds .

properties

IUPAC Name

4-(bromomethyl)-1,2-bis(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O2/c10-4-5-1-2-6(17-8(11,12)13)7(3-5)18-9(14,15)16/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXCGDEUBIJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene

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